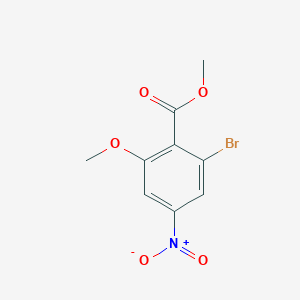

methyl2-bromo-6-methoxy-4-nitrobenzoate

Description

Positional Isomerism and Structural Analogs within Benzoate (B1203000) Esters

Positional isomers are constitutional isomers that share the same carbon skeleton and the same functional groups but differ in the location of these groups on the molecular framework libretexts.org. In the context of substituted benzoate esters, positional isomerism is a key determinant of a molecule's chemical and physical properties. The specific placement of substituents on the benzene (B151609) ring dramatically influences electronic effects, steric hindrance, and intermolecular interactions.

For methyl 2-bromo-6-methoxy-4-nitrobenzoate, the substituents are arranged in a specific pattern (positions 2, 4, and 6 relative to the ester group). Shifting any of these groups to other available positions on the aromatic ring would result in a different positional isomer with distinct properties. For example, a well-documented isomer is methyl 2-bromo-4-nitrobenzoate, which lacks the methoxy (B1213986) group but illustrates how substituent position affects physical properties like melting point tcichemicals.com. The introduction of a methoxy group, as in the title compound, adds another layer of isomeric possibilities, each with a unique electronic and steric profile that could be exploited in targeted chemical synthesis.

Table 2: Comparison of Structural Features in Positional Isomers

| Compound | Structure | Key Differences | Known Properties |

|---|---|---|---|

| Methyl 2-bromo-6-methoxy-4-nitrobenzoate | Bromo and methoxy groups are ortho to the ester. Nitro group is para. | Specific experimental data is not widely available. | |

| Methyl 2-bromo-4-nitrobenzoate | Lacks a methoxy group. Bromo group is ortho and nitro group is para. | Melting Point: 82.0 to 86.0 °C tcichemicals.com |

Research Significance of Bromo-, Methoxy-, and Nitro-Substituted Aromatic Systems

The combination of bromo, methoxy, and nitro groups on a single aromatic ring creates a complex electronic environment, making such compounds valuable for research. These systems often exhibit "push-pull" characteristics, where electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro and bromo) modulate the electron density of the benzene ring researchgate.net. This interplay is crucial in determining the molecule's reactivity and potential applications fiveable.me.

Bromo Group : As a halogen, the bromo substituent is moderately deactivating and ortho-, para-directing in electrophilic aromatic substitution. Its primary significance in modern organic synthesis is its utility as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which allow for the formation of carbon-carbon and carbon-heteroatom bonds. This makes bromo-substituted aromatics key intermediates in the construction of complex organic molecules.

Methoxy Group : The methoxy group (-OCH₃) is a strong electron-donating group due to resonance. It activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Its presence can significantly influence the biological activity of a molecule and is a common feature in many pharmaceuticals and natural products.

Nitro Group : The nitro group (-NO₂) is one of the strongest electron-withdrawing groups, both through induction and resonance. It deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position fiveable.me. The nitro group is a critical functional group in the synthesis of anilines (via reduction), which are precursors for dyes, polymers, and pharmaceuticals mdpi.com. Its powerful electron-withdrawing nature also makes nitroaromatics relevant in materials science researchgate.net.

The presence of these three distinct functional groups makes methyl 2-bromo-6-methoxy-4-nitrobenzoate a molecule with multiple reactive sites and a finely tuned electronic character, rendering it a potentially valuable substrate for synthetic chemistry.

Overview of Current Academic Inquiry into Methylated Benzoate Derivatives

Methylated benzoate derivatives are a broad class of compounds subject to extensive academic and industrial investigation for a variety of applications. Research spans from synthetic methodology to materials science and medicinal chemistry.

Recent studies have explored the synthesis of various methyl benzoates using novel and more environmentally friendly catalysts, moving away from traditional methods that produce significant waste researchgate.netmdpi.com. For instance, solid acid catalysts based on zirconium and titanium have been developed for the efficient esterification of substituted benzoic acids mdpi.com.

In the field of agricultural science, methyl benzoate and its analogs have been investigated as promising and environmentally safer insecticides and repellents. Studies have shown that compounds like methyl 2-methoxybenzoate (B1232891) and methyl 3-methoxybenzoate exhibit significant repellent properties against pests such as the common bed bug, Cimex lectularius nih.gov. The toxicity of methyl benzoate derivatives has also been evaluated against various insect pests, positioning them as potential green pesticides nih.gov.

Furthermore, substituted methyl benzoates are important intermediates in the pharmaceutical industry. For example, a synthetic route for the anticancer drug Gefitinib utilizes a substituted methyl benzoate, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, as a key intermediate mdpi.com. In materials science, the unique properties of these compounds are also being harnessed; methyl 4-nitrobenzoate, for instance, has been used to develop a terahertz linear polarizer due to the parallel arrangement of the molecules in its crystal structure researchgate.net. These diverse research avenues highlight the continued importance of substituted methyl benzoates in advancing chemical science and technology.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-6-methoxy-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO5/c1-15-7-4-5(11(13)14)3-6(10)8(7)9(12)16-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUJBLBXICAKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Strategies for Methyl 2 Bromo 6 Methoxy 4 Nitrobenzoate

Retrosynthetic Analysis and Key Disconnections for the Benzoate (B1203000) Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. This is achieved by conceptually breaking bonds, known as disconnections, which correspond to the reverse of known chemical reactions. For methyl 2-bromo-6-methoxy-4-nitrobenzoate, several logical disconnections can be proposed to devise potential synthetic routes.

The most apparent disconnections involve the functional groups attached to the aromatic ring and the ester moiety. A primary disconnection is often the ester linkage, which simplifies the target molecule to its corresponding carboxylic acid, 2-bromo-6-methoxy-4-nitrobenzoic acid. This transformation is the reverse of an esterification reaction.

Further disconnections focus on the aromatic C-Br, C-N, and C-O bonds. The order of these disconnections is critical as it dictates the forward synthetic strategy and relies on the directing effects of the substituents in electrophilic aromatic substitution reactions.

Key Retrosynthetic Disconnections:

| Disconnection Type | Forward Reaction | Precursor(s) |

| C(acyl)-O Bond | Esterification | 2-Bromo-6-methoxy-4-nitrobenzoic acid + Methanol (B129727) |

| C-NO₂ Bond | Aromatic Nitration | Methyl 2-bromo-6-methoxybenzoate |

| C-Br Bond | Aromatic Bromination | Methyl 6-methoxy-4-nitrobenzoate |

| C-OCH₃ Bond | Nucleophilic Aromatic Substitution (SNAr) | Methyl 2,6-dihalo-4-nitrobenzoate + Methoxide (B1231860) |

This analysis suggests three main strategies for functionalizing the aromatic ring:

Begin with a methoxy-nitrobenzoate and introduce the bromine atom.

Start with a bromo-methoxybenzoate and introduce the nitro group.

Utilize a di-halogenated nitrobenzoate and selectively introduce the methoxy (B1213986) group.

Each of these pathways presents unique challenges regarding regioselectivity, which are dictated by the electronic nature of the substituents present on the aromatic ring.

Direct Functionalization Approaches to the Aromatic Ring

Direct functionalization involves introducing the required substituents onto a pre-existing benzoate scaffold. The success of these approaches hinges on the directing effects of the groups already present on the ring, which control the position of the incoming substituent.

This strategy involves the electrophilic bromination of a precursor such as methyl 6-methoxy-4-nitrobenzoate. In this scenario, the regiochemical outcome is governed by the combined directing influence of the methoxy, nitro, and methyl ester groups.

Methoxy group (-OCH₃) at C6: A strongly activating ortho-, para-director. It directs incoming electrophiles to the C1 (occupied), C5, and C3 positions.

Nitro group (-NO₂) at C4: A strongly deactivating meta-director. It directs incoming electrophiles to the C2 and C6 (occupied) positions.

Methyl ester group (-COOCH₃) at C1: A deactivating meta-director. It directs incoming electrophiles to the C3 and C5 positions.

The desired position for bromination is C2. The powerful meta-directing effect of the nitro group at C4 strongly favors substitution at the C2 position. Although the methoxy and ester groups direct elsewhere, the influence of the nitro group is often decisive in similar systems. The reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. nih.gov

Table of Reaction Parameters for Aromatic Bromination:

| Precursor | Brominating Agent | Solvent | Catalyst/Conditions | Product |

| Methyl 6-methoxy-4-nitrobenzoate | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or Dichloromethane (B109758) | Often requires a catalytic amount of acid | Methyl 2-bromo-6-methoxy-4-nitrobenzoate |

| m-Methoxybenzoic acid | Dibromohydantoin | Dichloromethane | Sulfuric acid, Potassium bromate, Red phosphorus | 2-Bromo-5-methoxybenzoic acid |

An alternative approach is the nitration of a methyl 2-bromo-6-methoxybenzoate precursor. The directing effects of the substituents in this molecule are as follows:

Methoxy group (-OCH₃) at C6: A strongly activating ortho-, para-director, directing to C1 (occupied), C5, and C3.

Bromo group (-Br) at C2: A deactivating ortho-, para-director, directing to C1 (occupied), C3, and C5. youtube.com

Methyl ester group (-COOCH₃) at C1: A deactivating meta-director, directing to C3 and C5. youtube.comaiinmr.com

All three substituents direct incoming electrophiles, such as the nitronium ion (NO₂⁺), toward the C3 and C5 positions. The target position, C4, is not electronically favored by any of the directing groups. Consequently, direct nitration of methyl 2-bromo-6-methoxybenzoate is expected to yield a mixture of undesired isomers (3-nitro and 5-nitro derivatives) with little to no formation of the desired 4-nitro product. This makes this synthetic route regiochemically unfavorable and impractical for the efficient synthesis of the target compound.

This approach utilizes a nucleophilic aromatic substitution (SNAr) reaction. The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group (like a halogen) activates the ring for attack by a nucleophile. libretexts.org

A suitable precursor for this strategy would be methyl 2,6-dibromo-4-nitrobenzoate. In this molecule, the nitro group at C4 activates both the C2 and C6 positions, which are ortho to it. A nucleophile, such as sodium methoxide, can then displace one of the bromine atoms.

The mechanism involves the attack of the methoxide ion on the carbon bearing a bromine atom, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the oxygen atoms of the nitro group, stabilizing the intermediate. Subsequent loss of the bromide ion restores the aromaticity of the ring, yielding the final product. Given the symmetry of the starting material, methoxylation at either the C2 or C6 position leads to the same product.

Table of SNAr Reaction Components:

| Precursor | Nucleophile | Solvent | Leaving Group | Product |

| Methyl 2,6-dibromo-4-nitrobenzoate | Sodium Methoxide (NaOCH₃) | Methanol or a polar aprotic solvent (e.g., DMF) | Bromide (Br⁻) | Methyl 2-bromo-6-methoxy-4-nitrobenzoate |

Multi-Step Convergent and Divergent Synthesis Pathways

Multi-step syntheses often conclude with transformations that install the final functional groups. In the context of methyl 2-bromo-6-methoxy-4-nitrobenzoate, the final step is frequently the formation of the methyl ester from the corresponding carboxylic acid.

The conversion of the parent carboxylic acid, 2-bromo-6-methoxy-4-nitrobenzoic acid, to its methyl ester is a common and high-yielding reaction. The most standard method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant, in the presence of a strong acid catalyst. youtube.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic. A molecule of methanol then attacks this carbon as a nucleophile. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the final intermediate yields the methyl ester. youtube.com

Table of Fischer Esterification Conditions:

| Substrate | Alcohol | Acid Catalyst | Conditions |

| 2-Bromo-6-methoxy-4-nitrobenzoic acid | Methanol | Concentrated Sulfuric Acid (H₂SO₄) | Reflux |

| 2-Bromo-6-methoxy-4-nitrobenzoic acid | Methanol | Thionyl Chloride (SOCl₂), then Methanol | Mild conditions, often room temperature |

| 2-Bromo-6-methoxy-4-nitrobenzoic acid | Methanol | Gaseous Hydrogen Chloride (HCl) | Anhydrous conditions |

Introduction of Halogen Substituents (e.g., Sandmeyer Reaction Derivatives)

The introduction of a bromine atom onto the aromatic ring can be effectively achieved through diazotization of an amino group, followed by a Sandmeyer reaction. wikipedia.orgnumberanalytics.comopenochem.org This classic transformation is a cornerstone of aromatic chemistry, allowing for the conversion of an aryl amine into an aryl halide. byjus.com

The process begins with the formation of a diazonium salt from a primary aromatic amine. This intermediate is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromide atom, releasing nitrogen gas in the process. masterorganicchemistry.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com

Key Features of the Sandmeyer Reaction:

Versatility: Allows for the introduction of various substituents, including halides and cyano groups. wikipedia.org

Regiocontrol: The position of the halogen is determined by the initial position of the amino group on the aromatic ring.

Mechanism: Involves the formation of an aryl radical intermediate. masterorganicchemistry.com

For the synthesis of methyl 2-bromo-6-methoxy-4-nitrobenzoate, a precursor with an amino group at the C2 position would be required. The subsequent Sandmeyer reaction would then install the bromine atom at the desired location.

Aromatic Nitration Procedures

Aromatic nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group (-NO2) onto a benzene (B151609) ring. mnstate.edu This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. youtube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. aiinmr.com

The regioselectivity of nitration is governed by the electronic effects of the substituents already present on the aromatic ring. In the context of synthesizing methyl 2-bromo-6-methoxy-4-nitrobenzoate, the directing effects of the existing bromo and methoxy groups must be considered. The methoxy group is an activating, ortho-, para-director, while the bromo group is a deactivating, ortho-, para-director. The ester group is a meta-director. The interplay of these directing effects will determine the position of the incoming nitro group.

To achieve the desired 4-nitro substitution pattern, the nitration step would likely be performed on a precursor such as methyl 2-bromo-6-methoxybenzoate. The steric hindrance from the adjacent bromo and methoxy groups would likely favor nitration at the less hindered C4 position.

Typical Nitration Conditions:

| Reagents | Temperature |

| Conc. Nitric Acid, Conc. Sulfuric Acid | 0-10 °C |

Careful temperature control is crucial to prevent multiple nitrations and side reactions. youtube.com

Ether Formation via Methylation of Phenolic Precursors

The methoxy group in methyl 2-bromo-6-methoxy-4-nitrobenzoate is commonly introduced through the methylation of a corresponding phenolic precursor. This transformation is a type of Williamson ether synthesis, where a phenoxide ion acts as a nucleophile to displace a leaving group from a methylating agent.

The process involves deprotonating the phenolic hydroxyl group with a suitable base to form the more nucleophilic phenoxide. This is then reacted with a methylating agent such as dimethyl sulfate, methyl iodide, or trimethyl phosphate. google.com

The choice of base and methylating agent can influence the reaction efficiency and selectivity. For instance, the methylation of phenolic compounds can be carried out in the absence of a protic solvent when using trimethyl phosphate. google.com In industrial settings, methylation of phenols is often performed using methanol over solid acid catalysts like zeolites. unimi.it

For the synthesis of the target compound, a precursor such as methyl 2-bromo-6-hydroxy-4-nitrobenzoate would be subjected to methylation to install the methoxy group at the C6 position.

Catalytic Methodologies in the Synthesis of Methyl 2-Bromo-6-methoxy-4-nitrobenzoate

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of complex molecules like methyl 2-bromo-6-methoxy-4-nitrobenzoate can benefit significantly from the use of transition metal catalysts.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com While direct application to the synthesis of the title compound might be less common than the classical methods described above, these reactions offer alternative synthetic routes.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. It could potentially be used to introduce the methoxy group or the entire benzoate moiety.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While not directly applicable for the synthesis of the title compound, it highlights the versatility of palladium catalysis in aromatic functionalization.

Recent advancements have even enabled the palladium-catalyzed cross-coupling of nitroarenes, where the nitro group itself can act as a leaving group. nih.govrhhz.net This opens up new possibilities for the late-stage functionalization of nitroaromatic compounds. The mechanism of these reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

Other Transition Metal-Mediated Synthetic Transformations

Beyond palladium, other transition metals can catalyze a variety of transformations relevant to the synthesis of functionalized aromatic compounds. rsc.orgresearchgate.net These can include C-H activation/functionalization reactions, which offer a more atom-economical approach to synthesis by directly converting C-H bonds into new functional groups. diva-portal.org

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is a critical aspect of any multi-step synthesis to maximize yield, minimize byproducts, and ensure scalability. numberanalytics.comnumberanalytics.com This involves a systematic investigation of various reaction parameters.

Key Parameters for Optimization:

Temperature and Pressure: These factors significantly influence reaction rates and selectivity. numberanalytics.com

Solvent: The choice of solvent can affect reactant solubility, reaction kinetics, and the stability of intermediates.

Catalyst: The selection of the catalyst and its loading are crucial for achieving high efficiency in catalytic reactions. numberanalytics.com

Reagent Stoichiometry: Adjusting the ratio of reactants can help to drive the reaction to completion and minimize side reactions.

The optimization process can be approached using various experimental designs, such as the one-variable-at-a-time (OVAT) method or more sophisticated statistical methods like factorial design. numberanalytics.com For multi-step syntheses, a holistic optimization approach that considers the interplay between different steps is often necessary. researchgate.netresearchgate.net The use of automated flow reactors can facilitate the rapid screening of reaction conditions and accelerate the optimization process. whiterose.ac.uk

Solvent Effects and Temperature Control in Synthetic Pathways

The choice of solvent and precise temperature control are paramount in the synthesis of polysubstituted aromatic compounds like methyl 2-bromo-6-methoxy-4-nitrobenzoate to ensure high yields and minimize the formation of unwanted side products.

In electrophilic aromatic substitution reactions, such as nitration and bromination, the solvent's polarity can significantly influence the reaction rate and selectivity. For the nitration step, which is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, sulfuric acid itself often serves as both the catalyst and the solvent. Its highly polar and acidic nature facilitates the formation of the reactive nitronium ion (NO₂⁺). The reaction is highly exothermic, and therefore, strict temperature control is essential. Typically, these reactions are performed at low temperatures, often between 0 °C and room temperature, to prevent over-nitration and decomposition of the starting material. Maintaining a low temperature helps to control the reaction rate and improve the selectivity for the desired isomer.

For bromination reactions, a variety of solvents can be employed, including chlorinated hydrocarbons like dichloromethane (DCM) or chloroform, and acetic acid. The choice of solvent can affect the reactivity of the brominating agent. For instance, when using N-bromosuccinimide (NBS) as the brominating agent, non-polar solvents are often preferred. Temperature control is also crucial in bromination to prevent multiple substitutions and to control the regioselectivity of the reaction.

The following table summarizes the typical solvents and temperature ranges for the key reaction steps that could be involved in the synthesis of methyl 2-bromo-6-methoxy-4-nitrobenzoate, based on analogous transformations.

| Reaction Step | Typical Solvents | Typical Temperature Range | Purpose of Solvent and Temperature Control |

| Nitration | Concentrated Sulfuric Acid | 0 °C to 25 °C | Facilitates nitronium ion formation; controls reaction rate and prevents side reactions. |

| Bromination | Dichloromethane, Chloroform, Acetic Acid | 0 °C to 50 °C | Solubilizes reactants; influences reactivity of the brominating agent and controls selectivity. |

| Esterification | Methanol | Reflux | Serves as both reactant and solvent. |

Detailed Research Findings:

Reagent Stoichiometry and Controlled Addition Protocols

The precise control of reagent stoichiometry and the method of addition are fundamental to maximizing the yield of the desired product and minimizing impurities in the synthesis of methyl 2-bromo-6-methoxy-4-nitrobenzoate.

In a potential synthetic sequence, the nitration of a precursor like methyl 2-bromo-6-methoxybenzoate would be a key step. In such an electrophilic aromatic substitution, it is common to use a slight excess of the nitrating agent (nitric acid) to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize the risk of di-nitration or other side reactions. The molar ratio of the substrate to nitric acid is a critical parameter that needs to be optimized for each specific reaction.

Controlled, slow addition of the nitrating agent to the solution of the aromatic substrate in sulfuric acid is a standard and crucial protocol. This is typically done dropwise using a dropping funnel, while vigorously stirring the reaction mixture and maintaining a low temperature with an ice bath. This controlled addition prevents a rapid, uncontrolled exothermic reaction, which could lead to a dangerous increase in temperature and the formation of undesirable byproducts.

Detailed Research Findings:

In the synthesis of analogous compounds, such as substituted nitrobenzoates, the stoichiometry of the reagents is carefully controlled. For instance, in a typical nitration reaction, approximately 1.0 to 1.2 equivalents of nitric acid are used relative to the aromatic substrate. The sulfuric acid is used in a much larger quantity as it also serves as the solvent.

The following table provides a hypothetical, yet plausible, set of stoichiometric ratios for the key reagents in the synthesis of methyl 2-bromo-6-methoxy-4-nitrobenzoate, based on established procedures for similar compounds.

| Reactant 1 | Reactant 2 | Reactant 3 | Molar Ratio (Reactant 1:2:3) | Addition Protocol |

| Methyl 2-bromo-6-methoxybenzoate | Nitric Acid | Sulfuric Acid | 1 : 1.1 : >10 | Slow, dropwise addition of nitric acid to the solution of the benzoate in sulfuric acid. |

This controlled addition protocol ensures that the concentration of the highly reactive nitronium ion is kept low at any given moment, which favors a more selective reaction and a cleaner product profile.

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of the synthetic intermediates and the final product, methyl 2-bromo-6-methoxy-4-nitrobenzoate, are critical steps to obtain a compound of high purity. The techniques employed typically take advantage of the differing physical and chemical properties of the desired compound and any impurities present in the reaction mixture.

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Chromatographic techniques are powerful tools for the separation and purification of organic compounds. Column chromatography is particularly useful for the purification of multi-gram quantities of synthetic intermediates and the final product.

In a typical column chromatography procedure, a glass column is packed with a stationary phase, most commonly silica (B1680970) gel. The crude reaction mixture is then loaded onto the top of the column. A solvent or a mixture of solvents, known as the eluent or mobile phase, is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and their interaction with the stationary phase. Less polar compounds generally elute faster, while more polar compounds are retained on the silica gel for longer.

For a compound like methyl 2-bromo-6-methoxy-4-nitrobenzoate, which has several polar functional groups, a moderately polar eluent system would likely be required. A common approach is to use a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents can be adjusted to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique that can be used for both analytical and preparative-scale purification. HPLC utilizes a high-pressure pump to pass the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times compared to traditional column chromatography.

Detailed Research Findings:

For the purification of related substituted benzoates, column chromatography on silica gel is a frequently reported method. The choice of eluent is critical for successful separation. The following table provides examples of eluent systems used for the purification of similar compounds, which could be adapted for methyl 2-bromo-6-methoxy-4-nitrobenzoate.

| Compound Type | Stationary Phase | Eluent System (v/v) |

| Substituted Methyl Benzoates | Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1 to 7:3) |

| Bromo-methoxy Benzoates | Silica Gel | Petroleum Ether / Dichloromethane |

| Nitro-aromatic Esters | Silica Gel | Toluene / Ethyl Acetate |

The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for the purification of solid organic compounds. The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.

The process generally involves dissolving the crude solid product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and it begins to form crystals. The impurities, being present in smaller amounts, ideally remain dissolved in the solvent (the mother liquor). The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

The choice of solvent is the most critical factor for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should not react with the compound and should be volatile enough to be easily removed from the purified crystals. Common solvents for the recrystallization of moderately polar organic compounds include ethanol (B145695), methanol, isopropanol, ethyl acetate, and mixtures of solvents like ethanol/water or hexane/ethyl acetate.

Detailed Research Findings:

For aromatic esters with polar substituents, alcohols such as ethanol or methanol are often good choices for recrystallization. If the compound is too soluble in a particular solvent even at low temperatures, a mixed solvent system can be employed. In this case, the crude product is dissolved in a solvent in which it is highly soluble, and then a second solvent (an "anti-solvent") in which the compound is poorly soluble is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly to induce crystallization.

The following table outlines potential solvents for the recrystallization of methyl 2-bromo-6-methoxy-4-nitrobenzoate, based on the properties of similar compounds.

| Solvent/Solvent System | Rationale for Selection |

| Ethanol | Good at dissolving moderately polar compounds at elevated temperatures. |

| Methanol | Similar properties to ethanol, can be effective for aromatic esters. |

| Ethyl Acetate / Hexane | A mixed solvent system that allows for fine-tuning of polarity to induce crystallization. |

| Dichloromethane / Petroleum Ether | Another mixed solvent system suitable for compounds with intermediate polarity. |

Finding the optimal recrystallization conditions often requires some empirical testing with small amounts of the crude product and various solvents or solvent mixtures.

Iii. Reactivity and Mechanistic Studies of Methyl 2 Bromo 6 Methoxy 4 Nitrobenzoate

Reactions Involving the Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for a variety of synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Its reactivity is significantly influenced by the electronic effects of the other substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The aromatic ring of methyl 2-bromo-6-methoxy-4-nitrobenzoate is substituted with strong electron-withdrawing groups (nitro and ester), which makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). In SNAr reactions, a potent nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, the bromide ion.

The reaction proceeds via a two-step mechanism:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is particularly stabilized by the ortho and para electron-wthdrawing groups.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, yielding the substituted product.

The regioselectivity of nucleophilic attack is directed by the activating groups. For SNAr to occur, the leaving group must typically be positioned ortho or para to a strongly electron-withdrawing substituent. nih.gov In methyl 2-bromo-6-methoxy-4-nitrobenzoate, the bromine atom is ortho to the methyl ester and meta to the nitro group. While the nitro group is a powerful activator for SNAr, its meta position relative to the bromine does not provide optimal activation. However, the cumulative electron-withdrawing effect of both the nitro and ester groups can still render the compound susceptible to SNAr under specific conditions with strong nucleophiles.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Stille, Kumada, Hiyama)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. nih.gov For methyl 2-bromo-6-methoxy-4-nitrobenzoate, a Suzuki-Miyaura reaction would enable the introduction of a new aryl, heteroaryl, or alkyl group at the C2 position. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.comresearchgate.net

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of an aryl halide with an amine. beilstein-journals.org This method could be used to synthesize aniline (B41778) derivatives from methyl 2-bromo-6-methoxy-4-nitrobenzoate by reacting it with various primary or secondary amines in the presence of a palladium catalyst and a base.

Stille Coupling: The Stille reaction couples an organohalide with an organostannane reagent. nih.gov This reaction is known for its tolerance of a wide range of functional groups, making it potentially suitable for a complex substrate like methyl 2-bromo-6-methoxy-4-nitrobenzoate.

The table below summarizes the potential application of various cross-coupling reactions to methyl 2-bromo-6-methoxy-4-nitrobenzoate.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Organoboronic acid/ester | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Ligand (e.g., XPhos, BINAP), Base (e.g., NaOt-Bu) |

| Stille | Organostannane | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄) |

| Kumada | Grignard Reagent | C-C | Ni or Pd catalyst |

| Hiyama | Organosilane | C-C | Pd catalyst, Fluoride source (e.g., TBAF) |

Organometallic Reagent Formation (e.g., Grignard Reagents, Organolithiums)

The formation of Grignard or organolithium reagents from aryl bromides is a fundamental transformation in organic synthesis. However, the presence of the electrophilic nitro and ester groups on methyl 2-bromo-6-methoxy-4-nitrobenzoate complicates this process.

Grignard Reagents: Attempting to form a Grignard reagent by reacting methyl 2-bromo-6-methoxy-4-nitrobenzoate with magnesium metal would likely fail. The highly basic and nucleophilic Grignard reagent, once formed, would readily react with the ester and nitro groups of another molecule in the reaction mixture. rsc.org

Organolithium Reagents: Similarly, the formation of an organolithium reagent via direct lithiation or metal-halogen exchange with reagents like n-butyllithium is incompatible with the nitro and ester functionalities. These strong bases would preferentially add to the ester carbonyl or react with the nitro group.

Therefore, direct formation of Grignard or organolithium reagents from this specific compound is generally not a viable synthetic route without prior modification or protection of the reactive functional groups.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most commonly an amino group through reduction.

Catalytic and Stoichiometric Reduction to Amino Functionality

The reduction of the nitro group to an amine is a common and important transformation. This can be achieved using various methods, both catalytic and stoichiometric.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are commonly used catalysts for this transformation.

Conditions: The reaction is typically carried out in a solvent like ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297) under a hydrogen atmosphere (from balloon pressure to higher pressures).

Stoichiometric Reduction: A variety of metals in acidic media can be used to reduce aromatic nitro groups.

Reagents: Common examples include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), iron (Fe) powder in acetic acid or HCl, and zinc (Zn) in acidic or neutral conditions.

The product of this reaction would be methyl 2-amino-6-methoxy-4-bromobenzoate. The choice of reducing agent can be critical to avoid the reduction of other functional groups. For instance, catalytic hydrogenation under harsh conditions could potentially lead to debromination.

The following table details common reagents used for the reduction of aromatic nitro groups.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| H₂/Pd-C | H₂ (1 atm), Methanol/Ethanol, rt | Clean reaction, high yield | Potential for dehalogenation, requires specialized equipment |

| SnCl₂·2H₂O | Ethanol/Ethyl Acetate, reflux | Good for substrates with sensitive groups | Produces tin waste |

| Fe/HCl or Fe/NH₄Cl | Ethanol/Water, reflux | Inexpensive, effective | Requires acidic conditions, workup can be tedious |

| Na₂S₂O₄ | Water/Methanol | Mild conditions | Can sometimes be low yielding |

Tandem Reactions Involving Nitro Group Reduction (e.g., Intramolecular Cyclizations)

The reduction of the nitro group can be the first step in a tandem or one-pot reaction sequence, leading to the formation of heterocyclic structures. The newly formed amino group is nucleophilic and can react intramolecularly with other functional groups within the molecule.

For a derivative of methyl 2-bromo-6-methoxy-4-nitrobenzoate, if an appropriate electrophilic center is present, the in situ-generated amine can participate in a cyclization reaction. For example, if the bromine atom at the C2 position were replaced by a group containing a carbonyl or other electrophile, the amine generated from the nitro reduction could attack this position to form a new ring.

While there are no specific examples in the provided search results of tandem cyclizations starting directly from methyl 2-bromo-6-methoxy-4-nitrobenzoate, the principle is well-established. For instance, the reduction of a 2-nitrobiphenyl (B167123) derivative can lead to the formation of carbazole. rsc.org In a similar vein, if the bromine on the target molecule were to be substituted (e.g., via Suzuki coupling) with a 2-formylphenyl group, subsequent reduction of the nitro group could be followed by an intramolecular cyclization/condensation to form a dibenzo[b,f]azepine derivative. Such strategies are a powerful way to build molecular complexity efficiently. researchgate.net

Reactivity of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) attached to the aromatic ring is a key site of reactivity. Its chemical transformations are influenced by the electronic effects of the other substituents on the benzene (B151609) ring.

The cleavage of the ether linkage in aryl methyl ethers is a common transformation, typically achieved under strong acidic or Lewis acidic conditions. In the case of methyl 2-bromo-6-methoxy-4-nitrobenzoate, the methoxy group can be demethylated to yield the corresponding phenol. This reaction is generally facilitated by reagents that can protonate or coordinate to the ether oxygen, making the methyl group susceptible to nucleophilic attack.

Common reagents for this transformation include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃). commonorganicchemistry.com The reaction with HBr usually requires elevated temperatures. commonorganicchemistry.com An alternative method involves the use of aluminum chloride in the presence of pyridine, which has been shown to be effective for the demethylation of nitrocatechol methyl ethers. tandfonline.com Thiolates in a polar aprotic solvent also serve as strong nucleophiles for the demethylation of phenolic methyl ethers. commonorganicchemistry.com

The general mechanism for acid-catalyzed ether cleavage involves the protonation of the ether oxygen, followed by a nucleophilic attack of the conjugate base (e.g., Br⁻) on the methyl group via an Sₙ2 mechanism. The presence of electron-withdrawing groups like the nitro group can influence the reaction conditions required for efficient cleavage.

Table 1: Reagents and Conditions for Demethylation of Aryl Methyl Ethers

| Reagent System | Typical Conditions | Comments |

| Boron tribromide (BBr₃) | Dichloromethane (B109758) (DCM), cooling or room temperature | A relatively mild and effective reagent for cleaving phenolic methyl ethers. commonorganicchemistry.com |

| Hydrobromic acid (HBr) | Elevated temperatures | A strong protic acid that can cleave methyl ethers, though conditions are harsh. commonorganicchemistry.com |

| Aluminum chloride/Pyridine | Ethyl acetate | An improved procedure for demethylation of nitrocatechol methyl ethers, offering good yields and purity. tandfonline.com |

| Thiolates (e.g., Sodium isopropyl thiolate) | Polar aprotic solvent (e.g., DMF), elevated temperatures | Strong nucleophiles that can demethylate phenolic methyl ethers. commonorganicchemistry.comresearchgate.net |

Participation in Nucleophilic Aromatic Substitution

While the methoxy group is generally a poor leaving group in nucleophilic aromatic substitution (SₙAr) reactions, its displacement can occur under certain conditions, particularly when the aromatic ring is highly activated by electron-withdrawing groups. In methyl 2-bromo-6-methoxy-4-nitrobenzoate, the strong electron-withdrawing effect of the nitro group at the para-position and the bromine atom at the ortho-position significantly activates the ring towards nucleophilic attack.

Research on related compounds, such as 2,4-dimethoxynitrobenzene, has shown that a methoxy group can be displaced by a strong nucleophile like sodium tert-butoxide. nih.gov In this specific case, the substitution occurred with high regioselectivity. nih.gov For methyl 2-bromo-6-methoxy-4-nitrobenzoate, a sufficiently strong nucleophile could potentially attack the carbon atom bearing the methoxy group, leading to its substitution. The outcome of such a reaction would be influenced by the relative lability of the methoxy group compared to the bromine atom, as both are potential leaving groups in an SₙAr reaction.

The oxidation of the methoxy group in aromatic compounds is not a common transformation under standard conditions. However, under specific catalytic systems, the methyl group of the methoxy functionality can be oxidized. For instance, the aerobic oxidation of p-methoxytoluene, catalyzed by cobalt(II) acetate and N-hydroxyphthalimide (NHPI), leads to the formation of 4-methoxybenzyl alcohol, 4-methoxybenzaldehyde, and 4-methoxybenzoic acid. mdpi.com This reaction proceeds via a free-radical mechanism involving the generation of phthalimide (B116566) N-oxyl (PINO) radicals. mdpi.com

Reactions of the Methyl Ester Functionality

The methyl ester group (-COOCH₃) is another reactive site in the molecule, susceptible to nucleophilic acyl substitution reactions.

The methyl ester of methyl 2-bromo-6-methoxy-4-nitrobenzoate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid. A patent for the synthesis of 2-methoxy-6-methylbenzoic acid describes a similar hydrolysis step for methyl 2-methoxy-6-methylbenzoate using an alkali. google.com

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the attack of water. This reaction is reversible and is typically driven to completion by using a large excess of water. Studies on the hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters have provided insights into the kinetics of such reactions. semanticscholar.org

Table 2: Conditions for Hydrolysis of Methyl Esters

| Reaction Type | Reagents | General Conditions | Product |

| Basic Hydrolysis (Saponification) | Aqueous NaOH or KOH | Heating | Carboxylate salt (acidified to carboxylic acid) |

| Acid-Catalyzed Hydrolysis | Dilute strong acid (e.g., H₂SO₄, HCl) in water | Heating | Carboxylic acid |

Transesterification Reactions with Various Alcohols

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. In the context of methyl 2-bromo-6-methoxy-4-nitrobenzoate, reacting it with a different alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new ester (2-bromo-6-methoxy-4-nitrobenzoate ester of R') and methanol.

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. Base-catalyzed transesterification involves the attack of an alkoxide ion (R'-O⁻) on the carbonyl carbon of the ester. The equilibrium of this reaction can be shifted towards the products by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

Reduction of the Ester Group to Alcohol or Aldehyde

The reduction of the ester functionality in methyl 2-bromo-6-methoxy-4-nitrobenzoate to a primary alcohol or an aldehyde presents a significant challenge in synthetic chemistry due to the presence of other reducible functional groups, namely the nitro group and the carbon-bromine bond. The selective transformation of the ester requires careful selection of reducing agents and reaction conditions to avoid undesired side reactions.

General Principles of Reduction

The reduction of an ester to a primary alcohol typically involves the use of powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group and a second hydride attack on the intermediate aldehyde to yield the primary alcohol upon workup.

Alternatively, the reduction can be stopped at the aldehyde stage using less reactive hydride reagents or by modifying the reaction conditions. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this partial reduction, especially at low temperatures.

Challenges in the Selective Reduction of Methyl 2-Bromo-6-methoxy-4-nitrobenzoate

The presence of the nitro group is a primary concern as it is readily reduced by many hydride reagents to an amino group. Furthermore, the carbon-bromine bond can undergo reductive cleavage, particularly with strong reducing agents or catalytic hydrogenation. Therefore, achieving chemoselectivity for the ester reduction is paramount.

Hypothetical Reduction Strategies and Expected Outcomes

| Reducing Agent | Solvent | Temperature (°C) | Expected Major Product | Potential Byproducts |

|---|---|---|---|---|

| LiAlH₄ (excess) | Anhydrous THF | 0 to reflux | (2-Amino-6-methoxyphenyl)methanol | Products of C-Br cleavage |

| NaBH₄ | Methanol/Ethanol | Room Temperature | No reaction with the ester | Possible slow reduction of the nitro group |

| DIBAL-H (1 equivalent) | Anhydrous Toluene | -78 | 2-Bromo-6-methoxy-4-nitrobenzaldehyde | (2-Bromo-6-methoxy-4-nitrophenyl)methanol |

| DIBAL-H (2 equivalents) | Anhydrous Toluene | -78 to 0 | (2-Bromo-6-methoxy-4-nitrophenyl)methanol | 2-Bromo-6-methoxy-4-nitrobenzaldehyde |

Detailed Research Findings

Due to the lack of direct research on this specific molecule, detailed findings are based on analogous systems. The reduction of aromatic esters in the presence of nitro groups often requires careful control of stoichiometry and temperature. The use of DIBAL-H at low temperatures is generally the most promising approach for the selective reduction of the ester to either the aldehyde or the alcohol while preserving the nitro and bromo functionalities. The ortho-methoxy and ortho-bromo substituents may exert steric hindrance around the ester group, potentially slowing down the rate of reduction compared to less substituted benzoates.

Aminolysis for Amide Formation

The reaction of methyl 2-bromo-6-methoxy-4-nitrobenzoate with ammonia (B1221849) or primary or secondary amines, known as aminolysis, results in the formation of the corresponding amide. This transformation proceeds through a nucleophilic acyl substitution mechanism.

Mechanism of Aminolysis

The generally accepted mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the expulsion of the methoxide (B1231860) ion as the leaving group, to form the more stable amide product. The reaction is often catalyzed by acid or base, although it can proceed under neutral conditions, sometimes requiring heat.

Influence of Substituents on Reactivity

The reactivity of the ester towards aminolysis is significantly influenced by the electronic and steric effects of the substituents on the benzene ring.

Electronic Effects: The nitro group at the para position is a strong electron-withdrawing group. This effect is transmitted through the aromatic ring, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. The methoxy group at the ortho position is an electron-donating group through resonance but can be weakly electron-withdrawing through induction. The bromo group at the other ortho position is electron-withdrawing through induction. The net electronic effect of these substituents is an activation of the ester group towards nucleophilic attack compared to unsubstituted methyl benzoate.

Hypothetical Aminolysis Reactions

The following table presents hypothetical reaction conditions and expected products for the aminolysis of methyl 2-bromo-6-methoxy-4-nitrobenzoate with different types of amines.

| Amine | Reaction Conditions | Expected Product | Relative Expected Reactivity |

|---|---|---|---|

| Ammonia (NH₃) | Aqueous or alcoholic solution, heat | 2-Bromo-6-methoxy-4-nitrobenzamide | Moderate |

| Primary Amine (e.g., Methylamine, CH₃NH₂) | Solvent (e.g., THF, CH₃OH), room temp. or heat | N-Methyl-2-bromo-6-methoxy-4-nitrobenzamide | Moderate to High |

| Secondary Amine (e.g., Dimethylamine, (CH₃)₂NH) | Solvent (e.g., THF), heat | N,N-Dimethyl-2-bromo-6-methoxy-4-nitrobenzamide | Low to Moderate |

Detailed Research Findings

Specific kinetic studies on the aminolysis of methyl 2-bromo-6-methoxy-4-nitrobenzoate are not available. However, studies on related substituted benzoates indicate that the steric hindrance from ortho substituents can be a dominant factor in determining the reaction rate. While the electronic activation by the nitro group is significant, the bulky ortho groups would likely necessitate more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) for the aminolysis to proceed at a reasonable rate, especially with bulkier amines.

Iv. Advanced Spectroscopic and Analytical Characterization of Methyl 2 Bromo 6 Methoxy 4 Nitrobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. Through the analysis of ¹H and ¹³C spectra, as well as two-dimensional correlation experiments, an unambiguous assignment of all atoms within the molecular structure can be achieved.

The ¹H NMR spectrum of methyl 2-bromo-6-methoxy-4-nitrobenzoate is predicted to display four distinct signals, corresponding to the two aromatic protons and the protons of the two different methyl groups (methoxy and methyl ester).

Aromatic Protons: The highly substituted benzene (B151609) ring contains two protons at the C-3 and C-5 positions. These protons are in different chemical environments and are expected to appear as two separate signals. Due to their meta-relationship, they would likely appear as sharp singlets or as narrow doublets exhibiting a small meta-coupling constant (⁴J H,H). The proton at C-3 is flanked by the electron-withdrawing bromo and nitro substituents, leading to significant deshielding and a predicted chemical shift in the downfield region. Conversely, the proton at C-5 is positioned between the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group, resulting in a slightly more shielded environment compared to H-3.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) at the C-6 position are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to produce a sharp singlet.

Methyl Ester Protons: Similarly, the three protons of the methyl ester group (-COOCH₃) are equivalent and will also appear as a distinct singlet in the spectrum.

The predicted assignments for the ¹H NMR spectrum are detailed in the table below.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 2-Bromo-6-methoxy-4-nitrobenzoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 (Aromatic) | 8.0 – 8.2 | Singlet (s) |

| H-5 (Aromatic) | 7.7 – 7.9 | Singlet (s) |

| -COOCH₃ (Ester) | 3.9 – 4.1 | Singlet (s) |

The proton-decoupled ¹³C NMR spectrum is expected to show eight signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the various substituents on the benzene ring.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is characteristically found at the lowest field, significantly deshielded by the double bond to oxygen.

Aromatic Carbons: The six carbons of the benzene ring will have widely varying chemical shifts. The carbons directly attached to the electronegative oxygen (C-6) and the nitro group (C-4) are expected to be significantly deshielded. In contrast, the carbon bearing the bromine atom (C-2) will appear at a more moderate chemical shift. The protonated carbons (C-3 and C-5) and the carbon attached to the ester group (C-1) will resonate at intermediate fields.

Aliphatic Carbons: The two methyl group carbons—one from the ester and one from the methoxy group—will appear at the highest field (most shielded) region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for Methyl 2-Bromo-6-methoxy-4-nitrobenzoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 164 – 166 |

| C-6 (Ar-OCH₃) | 155 – 160 |

| C-4 (Ar-NO₂) | 148 – 152 |

| C-1 (Ar-COOCH₃) | 132 – 135 |

| C-3 (Ar-H) | 128 – 132 |

| C-2 (Ar-Br) | 115 – 120 |

| C-5 (Ar-H) | 110 – 114 |

| Ar-OCH₃ | 56 – 58 |

To confirm the assignments from one-dimensional NMR and to piece together the complete molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this molecule, a very weak cross-peak might be observed between the aromatic protons H-3 and H-5, which would confirm their meta-coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would be expected to show clear cross-peaks connecting H-3 with C-3, H-5 with C-5, the methoxy protons with the methoxy carbon, and the ester methyl protons with the ester methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include the ester methyl protons to the carbonyl carbon, the methoxy protons to C-6, and correlations from the aromatic protons (H-3 and H-5) to various quaternary and protonated carbons around the ring, which would definitively establish the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of bonding. A significant NOE would be expected between the methoxy protons and the H-5 proton, confirming their ortho arrangement.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct evidence for the presence of specific functional groups.

The FTIR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its functional groups.

Key expected absorption bands include:

A very strong and sharp absorption from the ester carbonyl (C=O) stretch .

Two distinct, strong bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group .

Strong absorptions arising from the C-O stretching vibrations of the ester and ether linkages.

Characteristic peaks for aromatic C=C and C-H stretching , as well as aliphatic C-H stretching from the methyl groups.

A band in the lower frequency region corresponding to the C-Br stretch .

Table 3: Predicted Major FTIR Absorption Bands for Methyl 2-Bromo-6-methoxy-4-nitrobenzoate

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3050 – 3150 | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 – 2960 | Medium |

| C=O Stretch (Ester) | -COOCH₃ | 1730 – 1745 | Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450 – 1600 | Medium-Weak |

| Asymmetric N-O Stretch | -NO₂ | 1520 – 1540 | Strong |

| Symmetric N-O Stretch | -NO₂ | 1340 – 1350 | Strong |

| C-O Stretch (Ether/Ester) | Ar-O-C, C-O-C | 1020 – 1280 | Strong |

Raman spectroscopy provides complementary data to FTIR, as it is sensitive to changes in polarizability during a vibration. Vibrations that are symmetric and involve less polar bonds tend to produce stronger Raman signals.

For methyl 2-bromo-6-methoxy-4-nitrobenzoate, the most prominent features in the Raman spectrum are expected to be:

An exceptionally intense peak corresponding to the symmetric stretch of the nitro group (~1340-1350 cm⁻¹).

Strong signals from the aromatic ring breathing modes and other C=C stretching vibrations.

A clearly observable peak for the C-Br stretching vibration.

In contrast to the FTIR spectrum where the C=O stretch is dominant, in the Raman spectrum, the symmetric nitro stretch and aromatic ring vibrations are expected to be the most intense features, highlighting the complementary nature of these two vibrational spectroscopic techniques.

Table of Mentioned Compounds

| Compound Name |

|---|

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The presence of a chromophoric system—in this case, the nitro-substituted benzene ring—makes methyl 2-bromo-6-methoxy-4-nitrobenzoate amenable to this technique.

Determination of Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of methyl 2-bromo-6-methoxy-4-nitrobenzoate is expected to exhibit distinct absorption bands corresponding to its electronic transitions. The position of these bands, or absorption maxima (λmax), and their intensities, quantified by the molar extinction coefficient (ε), are characteristic of the compound's structure.

Due to the specific substitution pattern on the benzene ring (bromo, methoxy, and nitro groups, along with the methyl ester), the exact λmax and ε values would be determined experimentally by preparing a solution of known concentration and measuring its absorbance across a range of wavelengths. Based on analogous substituted nitrobenzene (B124822) compounds, characteristic absorption maxima are anticipated. The data would typically be presented as follows:

Table 1: Hypothetical UV-Vis Absorption Data for Methyl 2-Bromo-6-methoxy-4-nitrobenzoate

| Solvent | λmax 1 (nm) | ε1 (L mol-1 cm-1) | λmax 2 (nm) | ε2 (L mol-1 cm-1) |

|---|---|---|---|---|

| Methanol (B129727) | Value 1 | Value A | Value 2 | Value B |

| Acetonitrile (B52724) | Value 3 | Value C | Value 4 | Value D |

Note: This table is illustrative. Actual experimental data is required for definitive values.

The solvent can influence the position and intensity of absorption bands, hence it is a critical parameter to report.

Analysis of Electronic Transitions (n→π* and π→π*)

The electronic transitions observed in the UV-Vis spectrum of methyl 2-bromo-6-methoxy-4-nitrobenzoate arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The primary transitions of interest for this molecule are the π→π* and n→π* transitions.

π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems, such as the benzene ring in this molecule, and the nitro group, which is a strong chromophore, give rise to intense π→π* transitions. These are typically observed at shorter wavelengths (higher energy) and have high molar extinction coefficients, often in the order of 10,000 L mol-1 cm-1 or greater.

n→π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the nitro and methoxy groups, to a π* antibonding orbital. Compared to π→π* transitions, n→π* transitions are generally of lower intensity (ε < 2000 L mol-1 cm-1) and occur at longer wavelengths (lower energy). libretexts.org The presence of the nitro group is a key contributor to a potential n→π* transition in the near-UV region.

The interplay of the electron-donating methoxy group and the electron-withdrawing nitro and bromo groups influences the energy levels of the molecular orbitals, thereby affecting the precise wavelengths of these transitions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like methyl 2-bromo-6-methoxy-4-nitrobenzoate. In ESI-MS, the molecule is typically protonated or adducted with a cation (e.g., Na+, K+) to form a pseudomolecular ion. For this compound (C₈H₆BrNO₅), the expected pseudomolecular ions would be [M+H]+, [M+Na]+, and [M+K]+.

By inducing fragmentation of the parent ion, a characteristic fragmentation pattern can be obtained, which provides valuable structural information. While specific experimental data is not available, a plausible fragmentation pathway could involve the loss of the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃).

Table 2: Predicted ESI-MS Data for Methyl 2-Bromo-6-methoxy-4-nitrobenzoate

| Ion | Predicted m/z (for 79Br) | Predicted m/z (for 81Br) |

|---|---|---|

| [M+H]+ | 291.95 | 293.95 |

| [M+Na]+ | 313.93 | 315.93 |

| [M+K]+ | 329.91 | 331.91 |

Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by 2 Da.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula. For methyl 2-bromo-6-methoxy-4-nitrobenzoate (C₈H₆BrNO₅), the calculated exact masses for the most abundant isotopes would be:

Table 3: Theoretical Exact Masses for HRMS Analysis

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]+ | C₈H₇⁷⁹BrNO₅ | 291.9556 |

| [M+Na]+ | C₈H₆⁷⁹BrNNaO₅ | 313.9376 |

Note: Experimental determination of the exact mass to within a few parts per million (ppm) of the calculated value provides strong evidence for the assigned molecular formula.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating methyl 2-bromo-6-methoxy-4-nitrobenzoate from impurities and for its quantitative determination.

Gas Chromatography (GC): Given the volatility of the methyl ester, gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a suitable method for purity assessment. A non-polar or medium-polarity capillary column would likely be used, with a temperature gradient program to ensure efficient separation of the target compound from any starting materials, by-products, or isomers. The retention time would be characteristic of the compound under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would be appropriate. Detection would typically be performed using a UV detector set at one of the absorption maxima determined by UV-Vis spectroscopy. HPLC can be used for both purity determination and quantitative analysis by creating a calibration curve with standards of known concentration.

Table 4: Summary of Compounds Mentioned

| Compound Name |

|---|

| Methyl 2-bromo-6-methoxy-4-nitrobenzoate |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation, quantification, and purity assessment of methyl 2-bromo-6-methoxy-4-nitrobenzoate. The development of a robust HPLC method is critical for ensuring accurate and reproducible results. A typical method involves a C18 stationary phase, which is well-suited for the separation of moderately polar compounds like nitroaromatic esters.

A gradient elution is often employed to achieve optimal separation of the main compound from any impurities or starting materials. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape and resolution. Detection is commonly performed using a UV detector, as the nitroaromatic chromophore in methyl 2-bromo-6-methoxy-4-nitrobenzoate allows for sensitive detection at specific wavelengths.

Method validation is a critical step to ensure the reliability of the HPLC method. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Example HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Validation Summary:

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | Dependent on detector and conditions |

| Limit of Quantitation (LOQ) | Dependent on detector and conditions |

Gas Chromatography (GC) for Volatile Product Analysis and Purity

Gas chromatography is an essential technique for assessing the purity of methyl 2-bromo-6-methoxy-4-nitrobenzoate and for detecting any volatile impurities that may be present. Given the compound's volatility, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) provides high sensitivity and selectivity.

For the analysis of halogenated and nitroaromatic compounds, a capillary column with a non-polar or medium-polarity stationary phase is typically used. Temperature programming is employed to ensure the efficient separation of compounds with different boiling points. When coupled with a mass spectrometer (GC-MS), this method allows for the definitive identification of impurities based on their mass spectra.

Example GC-MS Method Parameters:

| Parameter | Condition |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Scan Range | 50-400 m/z |

| Injection Volume | 1 µL (split mode) |

Purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography is a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions involving methyl 2-bromo-6-methoxy-4-nitrobenzoate. It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.

For the separation of aromatic nitro compounds, silica (B1680970) gel plates are commonly used as the stationary phase. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically employed. The polarity of the eluent can be adjusted to optimize the separation and the resulting retardation factors (Rf values) of the spots. Visualization of the spots on the TLC plate is often possible under UV light due to the UV-active nature of the aromatic rings.

Example TLC Method Parameters:

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F254 plate |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Application | Spotting of reactant and reaction mixture |

| Development | In a closed chamber until the solvent front reaches ~1 cm from the top |

| Visualization | UV lamp (254 nm) |

By comparing the spots of the reaction mixture with those of the starting material, a chemist can quickly determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

V. Computational and Theoretical Investigations of Methyl 2 Bromo 6 Methoxy 4 Nitrobenzoate

Molecular Structure and Geometry Optimization

Detailed computational studies are required to elucidate the three-dimensional structure and conformational preferences of methyl 2-bromo-6-methoxy-4-nitrobenzoate.

Density Functional Theory (DFT) Calculations and Basis Set Selection

To date, no specific DFT calculations, such as those employing the B3LYP functional with a 6-311G+(d,p) basis set, have been reported for the geometry optimization of methyl 2-bromo-6-methoxy-4-nitrobenzoate. Such calculations would be essential to determine the most stable arrangement of its atoms in space, providing crucial information on bond lengths, bond angles, and dihedral angles.

Conformational Analysis and Energy Minima Identification

A systematic conformational analysis of methyl 2-bromo-6-methoxy-4-nitrobenzoate is necessary to identify its various spatial arrangements (conformers) and their relative energies. This would involve rotating the single bonds within the molecule, particularly around the ester and methoxy (B1213986) groups, to locate the global and local energy minima on the potential energy surface. This information is vital for understanding the molecule's flexibility and its most likely shapes.

Electronic Properties and Reactivity Prediction

The electronic characteristics of a molecule are fundamental to its chemical behavior. While general principles can be applied, specific computational data for methyl 2-bromo-6-methoxy-4-nitrobenzoate are absent.

Frontier Molecular Orbital (FMO) Analysis

An FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone for predicting chemical reactivity. For methyl 2-bromo-6-methoxy-4-nitrobenzoate, the energies and spatial distributions of these orbitals have not been calculated. This data would be invaluable for predicting the molecule's susceptibility to nucleophilic and electrophilic attack and its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are color-coded representations of the electrostatic potential on the electron density surface of a molecule. They are instrumental in identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). Without specific computational studies, no MEP map for methyl 2-bromo-6-methoxy-4-nitrobenzoate is available to visualize its charge distribution and predict its intermolecular interactions.